2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino acid backbone, and a pyrrolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid typically involves multiple steps, including the protection of the amino group with a Boc group, the formation of the pyrrolopyridine ring, and the coupling of these components. Common reagents used in these reactions include tert-butyl dicarbonate for Boc protection and various palladium catalysts for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using reagents like sodium azide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-3-{3-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3-{3-fluoro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid is unique due to the presence of the chloro group, which can undergo specific substitution reactions that are not possible with other halogenated analogs. This makes it a valuable compound for targeted chemical synthesis and medicinal chemistry .
Properties
Molecular Formula |
C15H18ClN3O4 |
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Molecular Weight |
339.77 g/mol |
IUPAC Name |
3-(3-chloropyrrolo[2,3-b]pyridin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H18ClN3O4/c1-15(2,3)23-14(22)18-11(13(20)21)8-19-7-10(16)9-5-4-6-17-12(9)19/h4-7,11H,8H2,1-3H3,(H,18,22)(H,20,21) |
InChI Key |
OJIRWWUXJUDVOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C=C(C2=C1N=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
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